

Fmoc-D-Ala-OH: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-D-Ala-OH*

Cat. No.: *B557751*

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Fmoc-D-Ala-OH, or N- α -Fmoc-D-alanine, is a pivotal amino acid derivative for researchers engaged in solid-phase peptide synthesis (SPPS), particularly in the fields of drug development, biochemistry, and material science. Its unique stereochemistry and the properties of the fluorenylmethoxycarbonyl (Fmoc) protecting group make it an essential building block for creating peptides with enhanced stability and specific structural characteristics. This guide provides an in-depth overview of its core features, experimental protocols, and key applications.

Core Physicochemical and Analytical Properties

Fmoc-D-Ala-OH is a white to off-white crystalline powder.^{[1][2][3]} Its fundamental properties are critical for its application in synthesis, dictating solubility, storage, and reaction conditions.

Table 1: Physicochemical Properties of **Fmoc-D-Ala-OH**

| Property | Value | References |
|--------------------|--|------------|
| Molecular Formula | C ₁₈ H ₁₇ NO ₄ | [1][3][4] |
| Molecular Weight | 311.33 g/mol | [1][4] |
| CAS Number | 79990-15-1 | [1][3][4] |
| Appearance | White to off-white powder/solid | [1][2][3] |
| Melting Point | 147-157 °C | [3] |
| Storage Conditions | Powder: -20°C (3 years), 0-8°C; In solvent: -80°C (6 months) | [1][3] |

Table 2: Analytical and Quality Specifications

| Parameter | Specification | References |
|---------------------|--|------------|
| Purity (HPLC) | ≥ 99.0% | [3] |
| Purity (TLC) | ≥ 98% | |
| Enantiomeric Purity | ≥ 99.5% | [3] |
| Optical Rotation | [α] _{D20} = +18 ± 2° (c=1 in DMF) | [3] |

Table 3: Solubility Data

| Solvent | Solubility | Notes | References |
|------------|-----------------------------------|---|------------|
| DMSO | 100 mg/mL (321.20 mM) | Requires ultrasonic assistance; hygroscopic DMSO can impact solubility. | [1] |
| DMF | Clearly soluble (1 mmole in 2 ml) | Standard solvent for SPPS. | |
| Water | Soluble | [2] | |
| PolarClean | >0.4 M | A green solvent alternative to DMF. | [5] |

Key Features and Applications in Research

The utility of **Fmoc-D-Ala-OH** stems from two primary features: the N- α -Fmoc protecting group and the D-enantiomer of alanine.

1. The Fmoc Protecting Group: The Fmoc group is the cornerstone of modern orthogonal peptide synthesis strategy.[6][7] It is stable under acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains (like Boc and tBu).[2][8] The Fmoc group is selectively and rapidly cleaved under mild basic conditions, typically with a solution of piperidine in DMF, which prevents damage to the growing peptide chain.[8][9]

2. The D-Alanine Configuration: The incorporation of D-amino acids, such as D-alanine, is a critical strategy for enhancing the therapeutic potential of peptides.[10] Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases, which improves their in-vivo half-life.[10] Furthermore, the presence of a D-amino acid can induce specific secondary structures, like β -turns, which are often crucial for receptor binding and biological activity.[10]

Primary Applications:

- Drug Development: Used to create peptide-based drugs with improved stability and bioavailability.[3]

- Proteomics: Fmoc-protected amino acids are essential for synthesizing peptides used as standards or probes in proteomics research.[2][9]
- Biotechnology: Employed in the production of recombinant proteins and biologics.[3]
- Material Science: Explored in the development of novel materials like hydrogels for drug delivery systems.[3]

Logical relationships of **Fmoc-D-Ala-OH** features and applications.

Experimental Protocols: Use in Fmoc-SPPS

Fmoc-D-Ala-OH is a standard building block used in automated and manual Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the manual incorporation of an **Fmoc-D-Ala-OH** residue.

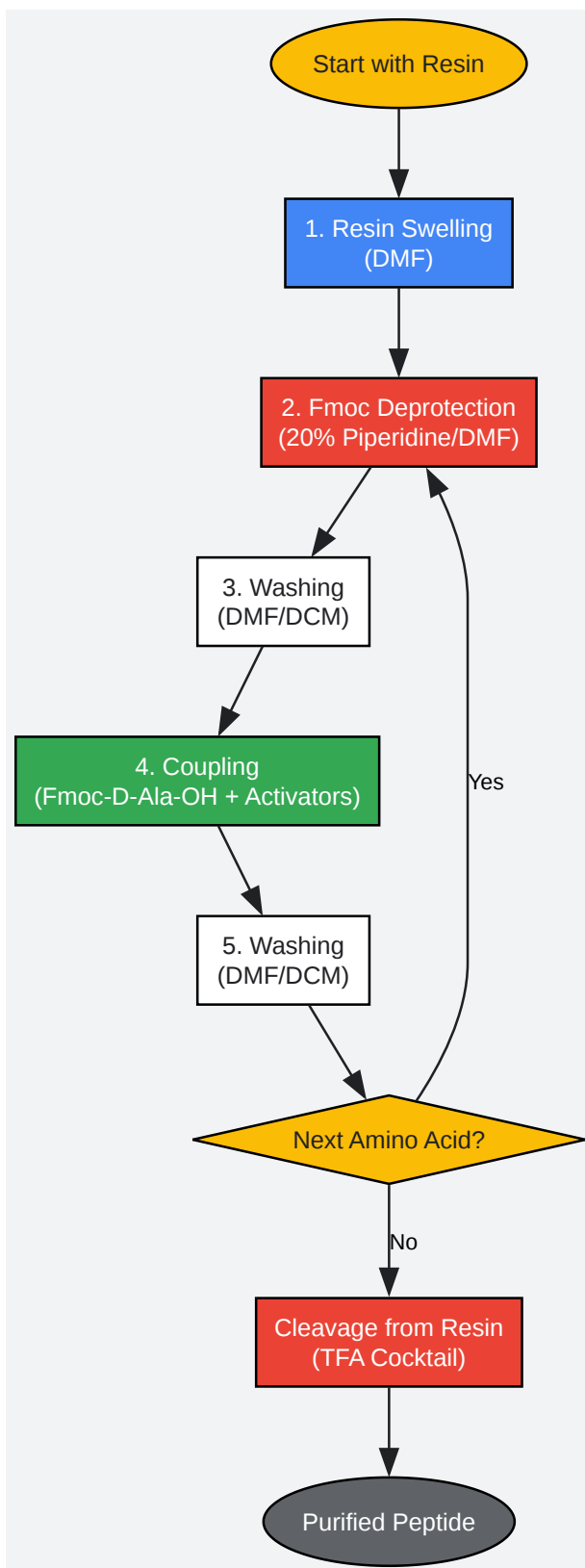
Materials:

- Resin (e.g., pre-loaded Wang or Rink Amide resin)
- **Fmoc-D-Ala-OH**
- Solvents: DMF (peptide synthesis grade), DCM, Methanol
- Deprotection Solution: 20% piperidine in DMF
- Coupling Reagents: HBTU, HATU, or DIC
- Activator Base: DIPEA (N,N-Diisopropylethylamine)
- Additive (optional): HOBt (Hydroxybenzotriazole)
- Washing Solvents: DMF, DCM
- Cleavage Cocktail (e.g., Reagent K): 95% TFA, 2.5% water, 2.5% TIS (Triisopropylsilane)

Protocol for a Single Coupling Cycle:

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[9]

- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.[\[8\]](#)[\[9\]](#)
 - Drain and repeat the piperidine treatment for another 10-15 minutes.
 - Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
- Activation and Coupling of **Fmoc-D-Ala-OH**:
 - In a separate vial, dissolve **Fmoc-D-Ala-OH** (2-3 equivalents relative to resin loading) and a coupling reagent like HBTU (1.95-2.9 eq.) in DMF.
 - Add DIPEA (4-6 eq.) to the solution to begin activation.[\[10\]](#)
 - Immediately transfer the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the mixture for 1-4 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.



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Generalized workflow for Fmoc solid-phase peptide synthesis (SPPS).

Peptide Cleavage and Deprotection:

Once the synthesis is complete, the peptide is cleaved from the solid support, and side-chain protecting groups are removed simultaneously.

- Wash the final peptide-resin with DCM and dry it under vacuum.
- Add a cleavage cocktail (e.g., Reagent K) to the resin.[\[10\]](#)
- Agitate for 2-4 hours at room temperature.
- Filter the resin and collect the TFA solution containing the cleaved peptide.[\[10\]](#)
- Precipitate the crude peptide by adding the solution to cold diethyl ether.[\[10\]](#)
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.[\[10\]](#)
- Dry the final peptide pellet under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Safety and Handling

While not classified as a hazardous substance, standard laboratory safety precautions should be followed.[\[11\]](#)[\[12\]](#) Handle with gloves and eye protection.[\[11\]](#) Avoid inhalation of dust and ensure adequate ventilation.[\[11\]](#) For detailed information, consult the Safety Data Sheet (SDS).[\[12\]](#)[\[13\]](#) In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[\[12\]](#)

Simplified 2D representation of the **Fmoc-D-Ala-OH** structure.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Ala-OH | 35661-39-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Advances in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. merckmillipore.com [merckmillipore.com]
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